5-Cyclopropyl-2-nitrophenol
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Overview
Description
5-Cyclopropyl-2-nitrophenol is an organic compound with the molecular formula C(_9)H(_9)NO(_3) It features a cyclopropyl group attached to the phenol ring, along with a nitro group at the ortho position relative to the hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-2-nitrophenol typically involves the nitration of 5-cyclopropylphenol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Nitration Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-2-nitrophenol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone structure using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, Palladium on carbon (Pd/C), Tin(II) chloride (SnCl(_2))
Substitution: Alkyl halides, Acid chlorides, Base catalysts (e.g., sodium hydroxide)
Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))
Major Products Formed
Reduction: 5-Cyclopropyl-2-aminophenol
Substitution: Various ethers or esters depending on the substituent introduced
Oxidation: 5-Cyclopropyl-2-nitroquinone
Scientific Research Applications
5-Cyclopropyl-2-nitrophenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: Potential use in studying enzyme interactions and metabolic pathways involving phenolic compounds.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and polymers.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-2-nitrophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Nitrophenol: Lacks the cyclopropyl group, making it less sterically hindered.
4-Nitrophenol: Nitro group is at the para position, leading to different reactivity and properties.
5-Cyclopropyl-2-aminophenol: The amino derivative of 5-Cyclopropyl-2-nitrophenol, with different chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and nitro groups, which impart distinct steric and electronic effects
Properties
Molecular Formula |
C9H9NO3 |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
5-cyclopropyl-2-nitrophenol |
InChI |
InChI=1S/C9H9NO3/c11-9-5-7(6-1-2-6)3-4-8(9)10(12)13/h3-6,11H,1-2H2 |
InChI Key |
VWWIMYJFCODMER-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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